
Amine triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Amine triflate can be synthesized through several methods. One common approach involves the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) . This method is solvent- and halogen-free, making it environmentally friendly. Industrial production often involves the metathesis reaction of corresponding chlorides, bromides, or methylsulfates with metal triflates .
Analyse Chemischer Reaktionen
Amine triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its excellent leaving group properties, this compound is highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Polymerization: This compound is used in the polymerization of methyl methacrylate, yielding high molecular weight polymers.
Common reagents used in these reactions include triflic acid, metal triflates, and various organic bases . The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Amine triflate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of amine triflate involves its ability to act as a strong electron-withdrawing group. This property stabilizes the negative charge on the triflate anion, making it an excellent leaving group in various chemical reactions . The trifluoromethyl group further enhances this stability through resonance and inductive effects .
Vergleich Mit ähnlichen Verbindungen
Amine triflate can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain the trifluoromethanesulfonyl group but differ in their specific structures and reactivity . Triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH) are strong NH-acids and are used as catalysts in various chemical processes . The unique properties of this compound, such as its high reactivity and stability, make it distinct from these related compounds.
Similar Compounds
- Triflamides (CF₃SO₂NHR)
- Triflimides ((CF₃SO₂)₂NH)
- Trifluoromethanesulfonic anhydride (CF₃SO₂)₂O
- N-phenyltriflimide (CF₃SO₂)₂NPh
This compound’s unique combination of stability and reactivity makes it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
CH4F3NO3S |
|---|---|
Molekulargewicht |
167.11 g/mol |
IUPAC-Name |
azane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 |
InChI-Schlüssel |
BMWDUGHMODRTLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
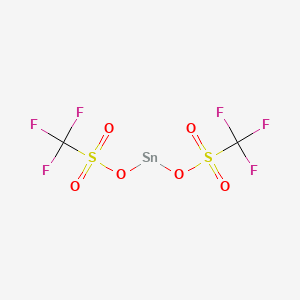
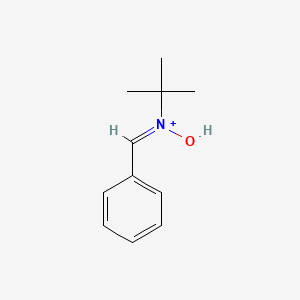

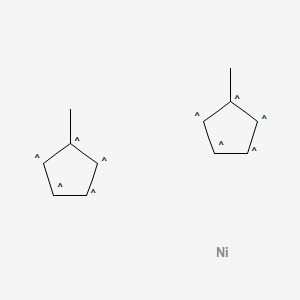
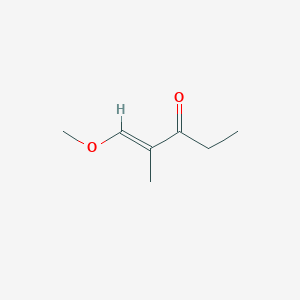
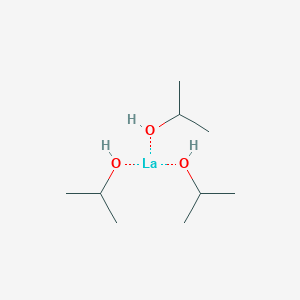
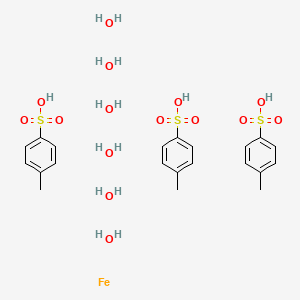
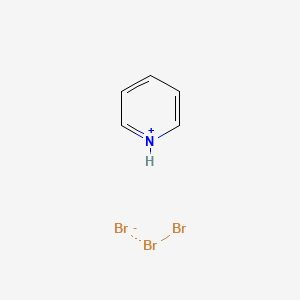
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
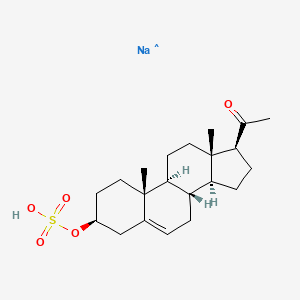

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
